2-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpyridine-3-carboxamide
Description
2-(1,3-Benzothiazol-2-yl)-N-methyl-N-phenylpyridine-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted at the 2-position with a benzothiazole moiety and at the 3-position with an N-methyl-N-phenyl carboxamide group. The benzothiazole ring is a privileged scaffold in medicinal chemistry due to its bioisosteric properties and affinity for diverse biological targets, while the pyridine-carboxamide moiety enhances solubility and modulates electronic characteristics .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-23(14-8-3-2-4-9-14)20(24)15-10-7-13-21-18(15)19-22-16-11-5-6-12-17(16)25-19/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMAHADNZRGZGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpyridine-3-carboxamide typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones. One common method is the cyclization of 2-aminobenzenethiol with pyridine-3-carboxylic acid derivatives under acidic conditions . The reaction is usually carried out in ethanol as a solvent and requires heating to around 50°C for several hours .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in ethanol at reflux temperature.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different biological activities and can be used in various applications .
Scientific Research Applications
Antimicrobial Activity
Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to 2-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpyridine-3-carboxamide demonstrate effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 5 µM against strains such as Staphylococcus aureus and Escherichia coli . This suggests that modifications to the benzothiazole scaffold can enhance antimicrobial potency.
Anticancer Potential
The anticancer properties of benzothiazole derivatives are well-documented. The compound has been studied for its ability to inhibit cancer cell proliferation.
- In vitro studies have demonstrated that related compounds exhibit IC50 values ranging from 4 µM to 7 µM against various cancer cell lines, indicating a promising therapeutic window . Such findings highlight the potential for developing new anticancer agents based on this scaffold.
Anti-inflammatory Effects
Benzothiazole derivatives have also been explored for their anti-inflammatory effects. The modulation of inflammatory pathways by these compounds can provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study published in 2018 evaluated the antimicrobial activity of several benzothiazole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited potent activity against resistant strains of bacteria, making them candidates for further development as novel antibiotics .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, researchers synthesized a series of benzothiazole derivatives and assessed their cytotoxic effects on human cancer cell lines. The findings revealed that certain modifications significantly enhanced their inhibitory effects on cell growth, suggesting a structure-activity relationship that could guide future drug design .
Summary Table of Biological Activities
| Activity Type | Related Compounds | MIC/IC50 Values | Notes |
|---|---|---|---|
| Antimicrobial | Benzothiazole Derivatives | MIC = 5 µM | Effective against Gram-positive bacteria |
| Anticancer | Benzothiazole Derivatives | IC50 = 4 µM | Inhibitory effects on various cancer cells |
| Anti-inflammatory | Benzothiazole Derivatives | Not specified | Potential modulation of inflammatory pathways |
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis . This inhibition disrupts the cell wall synthesis, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s N-methyl-N-phenyl group enhances steric bulk and lipophilicity compared to ’s thiazolidinone-linked analogues, which may influence membrane permeability .
- Bioactivity Trends : ’s compounds demonstrate broad-spectrum antimicrobial activity (MIC values comparable to standard drugs), suggesting that the target compound’s benzothiazole-pyridine framework could share similar properties if tested .
Physicochemical and Pharmacokinetic Properties
While direct data for the target compound are absent, inferences can be drawn from analogues:
- Molecular Weight : ’s dichloro-isobutyl analogue (380.30 g/mol) is heavier than the target compound (~335–345 g/mol estimated), implying differences in bioavailability .
- Solubility: The N-methyl-N-phenyl group in the target compound likely reduces aqueous solubility compared to ’s thiazolidinone derivatives, which possess polar heterocycles .
- Enzyme Inhibition Potential: highlights benzothiazole-carbamoyl compounds as low-molecular-weight protein tyrosine phosphatase (LMWPTP) inhibitors, suggesting the target compound may exhibit similar enzyme-modulating activity .
Biological Activity
The compound 2-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpyridine-3-carboxamide is a member of the benzothiazole and pyridine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzothiazole moiety which is known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory effects.
Research indicates that compounds containing benzothiazole and pyridine rings often interact with various biological targets, including enzymes and receptors involved in critical pathways such as inflammation and cancer progression. Specifically, the inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) has been implicated in pain relief and anti-inflammatory effects .
Anticancer Activity
Studies have shown that derivatives of benzothiazole exhibit significant anticancer properties. For instance, compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 0.109 - 0.245 |
| MDA-MB-231 (Breast Cancer) | 0.109 - 0.245 |
| HeLa (Cervical Cancer) | 2.0 - 20.0 |
The mechanism involves cell cycle arrest at the G0/G1 phase and induction of apoptosis .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been highlighted in studies focusing on dual sEH/FAAH inhibitors. These inhibitors can provide significant pain relief without the side effects associated with multiple drug therapies .
Antiviral Activity
Recent investigations into benzothiazole derivatives revealed promising antiviral activities against pathogens like H5N1 and SARS-CoV-2. Compounds exhibiting high activity showed inhibition rates of up to 93% at specific concentrations .
Case Studies
- Dual Inhibition Study : A study evaluated the dual inhibition of sEH and FAAH by various benzothiazole derivatives, demonstrating significant antinociceptive effects in rodent models .
- Anticancer Evaluation : In vitro studies assessed the cytotoxicity of related compounds on multiple cancer cell lines, revealing a promising range of IC50 values indicative of their potential as anticancer agents .
Structure-Activity Relationship (SAR)
SAR studies have played a crucial role in understanding how modifications to the benzothiazole and pyridine structures influence biological activity. Key findings include:
Q & A
Q. What are the recommended synthetic routes for 2-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpyridine-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with benzothiazole and pyridine precursors. Key steps include coupling reactions (e.g., amide bond formation) under controlled temperatures (60–120°C) and solvent systems like DMF or THF. Optimization requires adjusting reaction time, stoichiometry, and purification methods (e.g., column chromatography). Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy are essential for structural elucidation. High-performance liquid chromatography (HPLC) or gas chromatography (GC) quantifies purity. X-ray crystallography, if feasible, provides definitive 3D conformation .
Q. How should initial biological activity screening be designed for this compound?
Prioritize in vitro assays targeting hypothesized mechanisms, such as enzyme inhibition (e.g., kinase or protease assays) or cytotoxicity studies (e.g., MTT assay on cancer cell lines). Dose-response curves (IC₅₀ values) and selectivity indices against non-target cells validate preliminary activity .
Advanced Research Questions
Q. How can computational modeling predict target interactions and guide experimental design?
Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding sites on biological targets. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-target complexes. Quantum mechanics/molecular mechanics (QM/MM) models electronic interactions for mechanistic insights .
Q. What strategies resolve contradictions in biological activity data across studies?
Validate assay conditions (pH, temperature, cofactors) and compound purity (≥95% by HPLC). Use orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding affinities. Replicate studies in independent labs to exclude protocol-specific artifacts .
Q. How can structure-activity relationship (SAR) studies improve potency and selectivity?
Synthesize analogs with modifications to the benzothiazole, pyridine, or amide moieties. Test derivatives in parallel assays and apply multivariate statistical analysis (e.g., principal component analysis) to correlate structural features with activity. Prioritize substituents enhancing hydrogen bonding or hydrophobic interactions .
Q. What experimental approaches determine metabolic stability and degradation pathways?
Incubate the compound with liver microsomes or hepatocytes, then analyze metabolites via LC-MS/MS. Identify oxidative (e.g., CYP450-mediated) or hydrolytic degradation products. Stability studies under varied pH (1–10) and temperatures (25–40°C) guide formulation strategies .
Q. How can reaction mechanisms for key synthetic steps be elucidated?
Isotopic labeling (e.g., ¹⁸O in amide formation) tracks atom transfer. Kinetic studies under varying reagent concentrations identify rate-determining steps. Density Functional Theory (DFT) calculations model transition states and energy barriers .
Methodological Considerations
Q. What protocols ensure reproducibility in multi-step synthesis?
Document exact stoichiometry, solvent drying methods, and inert atmosphere (N₂/Ar) details. Use standardized workup procedures (e.g., quenching, extraction). Publish NMR and HRMS spectra for intermediate verification .
Q. How is crystallographic data obtained for structural validation?
Grow single crystals via slow evaporation in solvent mixtures (e.g., DCM/hexane). Collect X-ray diffraction data (Cu-Kα radiation) and solve structures using SHELX or similar software. Compare experimental data with computational predictions (Mercury, GaussView) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
